(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
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Overview
Description
(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a useful research compound. Its molecular formula is C35H36N2O14 and its molecular weight is 708.673. The purity is usually 95%.
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Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Antimicrobial and Antitumor Properties : Quinoxaline derivatives, similar to parts of the molecule , have been extensively studied for their antimicrobial and antitumor properties. These compounds show significant activity against various bacterial strains and have been investigated for their anticancer potential. Quinoxaline and its analogs serve as ligands for catalysts and have roles in forming dyes, pharmaceuticals, and antibiotics such as echinomycin, levomycin, and actinoleutin, highlighting their antitumoral properties (Aastha Pareek and Dharma Kishor, 2015).
Corrosion Inhibition : Quinoline derivatives are known for their effectiveness as anticorrosive materials, implying potential applications for the compound in protecting metals against corrosion. These derivatives form stable chelating complexes with metallic surfaces, showing their utility in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such as camptothecin and its analogs, have been used in the treatment of cancer . They typically target DNA topoisomerase I, an enzyme that relaxes supercoils in DNA during replication and transcription, causing DNA damage and apoptosis in cancer cells .
Mode of Action
This could result in DNA damage and the initiation of apoptosis .
Biochemical Pathways
Given the potential target of action, it can be inferred that the compound may affect pathways related to dna replication and transcription, and apoptosis .
Pharmacokinetics
A related compound, sn-38, has been studied for its pharmacokinetic properties . After administration, SN-38 was found to be rapidly excreted from bile and showed poor tissue distribution. These characteristics led to a shorter half-life of SN-38, more so than dosing with its prodrug, CPT-11 . It can be inferred that the compound may have similar pharmacokinetic properties.
Result of Action
Based on the potential mode of action and the known effects of similar compounds, it can be inferred that the compound may cause dna damage, leading to the initiation of apoptosis in cancer cells .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCGJLONGJMIPG-YKIVVOOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858396 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121098-77-9 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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